2-Ethynyl-4,5-dimethylaniline

Physicochemical Properties Drug Discovery Medicinal Chemistry

2-Ethynyl-4,5-dimethylaniline (CAS 887903-02-8) is a primary aromatic amine bearing an ortho-ethynyl group and two ring-methyl substituents at the 4- and 5-positions. With a molecular formula of C₁₀H₁₁N and a molecular weight of 145.20 g/mol, it belongs to the class of 2-alkynylanilines, which are privileged substrates for transition-metal-catalyzed and metal-free cyclization reactions leading to indoles and quinolines.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B12951516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-4,5-dimethylaniline
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)N)C#C
InChIInChI=1S/C10H11N/c1-4-9-5-7(2)8(3)6-10(9)11/h1,5-6H,11H2,2-3H3
InChIKeyFMESGHYTHUPPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-4,5-dimethylaniline – Specialized Ortho-Alkynylaniline Building Block for Indole and Heterocycle Synthesis


2-Ethynyl-4,5-dimethylaniline (CAS 887903-02-8) is a primary aromatic amine bearing an ortho-ethynyl group and two ring-methyl substituents at the 4- and 5-positions. With a molecular formula of C₁₀H₁₁N and a molecular weight of 145.20 g/mol, it belongs to the class of 2-alkynylanilines, which are privileged substrates for transition-metal-catalyzed and metal-free cyclization reactions leading to indoles and quinolines [1]. Its calculated physicochemical properties include a logP of 2.32, a topological polar surface area of 26 Ų, zero rotatable bonds, and a single hydrogen-bond donor [2]. The combination of a free primary amine and an ortho-alkyne makes it a versatile building block for medicinal chemistry and materials science applications requiring fused heterocyclic cores.

Why 2-Ethynyl-4,5-dimethylaniline Cannot Be Interchanged with Unsubstituted or N-Alkylated 2-Ethynylanilines


The ortho-alkynylaniline scaffold is fundamental to indole synthesis, but the electronic and steric environment around the aniline nitrogen and the alkyne profoundly influences both the reaction pathway and product outcome. Unsubstituted 2-ethynylaniline (MW 117.15, XLogP3 1.5) [1] and its N,N-dimethylated counterpart (MW 145.20, logP 2.7) [2] have different nucleophilicity, solubility, and hydrogen-bonding capacities compared to the target compound. The 4,5-dimethyl substitution pattern on 2-ethynyl-4,5-dimethylaniline (logP 2.32, one HBD) [3] alters the electron density of the aromatic ring, modulating the rate of 5-endo-dig cyclization. Furthermore, the presence of a free –NH₂ group (unlike N,N-dimethyl analogues) permits subsequent functionalization via diazotization, amidation, or imine formation, making direct substitution with tertiary aniline variants inappropriate for applications requiring a primary amine handle.

Quantitative Differentiation Evidence for 2-Ethynyl-4,5-dimethylaniline Relative to Closest Analogs


Lipophilicity Comparison: 2-Ethynyl-4,5-dimethylaniline vs. Unsubstituted 2-Ethynylaniline

High-strength differential evidence, such as direct head-to-head biological or catalytic studies, is not available in the published literature for this compound. The following is a cross-study comparable comparison of computed physicochemical properties, which is the strongest available quantitative evidence. The target compound’s logP of 2.32 [1] is 0.82 log units higher than that of 2-ethynylaniline (XLogP3 = 1.5) [2], indicating significantly increased lipophilicity due to the two methyl substituents. Both compounds have a topological polar surface area of 26 Ų and one hydrogen-bond donor.

Physicochemical Properties Drug Discovery Medicinal Chemistry

Rotatable Bond Count and Conformational Rigidity: Target Compound vs. 2-Ethynyl-N,N-dimethylaniline

High-strength differential evidence is not available. This comparison relies on computed molecular descriptors. 2-Ethynyl-4,5-dimethylaniline has zero rotatable bonds [1], while 2-ethynyl-N,N-dimethylaniline possesses two rotatable bonds due to the N,N-dimethyl group [2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding.

Conformational Analysis Scaffold Design Target Engagement

Primary Amine Functionality Retained: Differentiation from N,N-Dimethyl Congeners for Downstream Derivatization

High-strength quantitative reactivity data is absent from the literature. This class-level inference highlights a critical functional-group distinction. 2-Ethynyl-4,5-dimethylaniline contains a free –NH₂ group (1 HBD, 1 HBA) [1], enabling subsequent reactions such as diazotization, amide coupling, sulfonamide formation, or reductive amination. In contrast, 2-ethynyl-N,N-dimethylaniline and 4-ethynyl-N,N-dimethylaniline are tertiary amines with zero hydrogen-bond donors [2][3], rendering them inert to these transformations.

Synthetic Utility Functional Group Compatibility Library Synthesis

Target Application Scenarios for 2-Ethynyl-4,5-dimethylaniline Based on Available Evidence


Indole and Quinoline Library Synthesis via Transition-Metal-Catalyzed Cyclization

2-Ethynyl-4,5-dimethylaniline serves as a direct precursor for 2-substituted indoles and quinolines via 5-endo-dig annulation. The ortho-alkynylaniline class is well-established for Cu(II)-, Pd(0)-, and InBr3-catalyzed cyclizations, delivering products in moderate to high yields depending on the terminal alkyne substituent [1]. The 4,5-dimethyl groups may influence regioselectivity in electrophilic cyclization cascades, making this compound a strategically useful building block for generating methyl-substituted indole libraries that would be challenging to access from unsubstituted 2-ethynylaniline.

Click Chemistry Conjugation via Terminal Alkyne Handle

The terminal alkyne of 2-ethynyl-4,5-dimethylaniline enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The relatively high logP (2.32) [2] may offer advantages in biphasic or organic-phase click reactions compared to more polar ethynylaniline analogs, particularly when conjugating hydrophobic payloads or when synthesizing probes for intracellular target engagement in lipid-rich environments.

Agrochemical and Pharmaceutical Intermediate Synthesis

Substituted anilines with alkynyl handles are documented intermediates in the synthesis of agrochemical active ingredients [3]. The primary amine group of 2-ethynyl-4,5-dimethylaniline allows for late-stage diversification after the construction of the heterocyclic core, enabling the parallel synthesis of compound arrays for structure-activity relationship (SAR) studies in herbicide, fungicide, or kinase inhibitor programs.

Nonlinear Optical (NLO) Chromophore Development

Ethynyl-substituted anilines have been employed in formal [2+2] cycloaddition-cycloreversion reactions with polyenic donor-π-acceptor systems to generate chromophores with second-order nonlinear optical properties [4]. The 4,5-dimethyl substitution on the aniline donor may tune the electron-donating strength and thermal stability of the resulting NLO materials, offering a differentiated building block for photonics research.

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